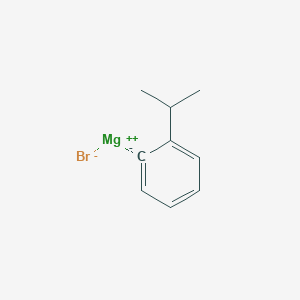

2-iso-Propylphenylmagnesium bromide

Description

2-iso-Propylphenylmagnesium bromide is a Grignard reagent with the molecular formula $ \text{C}9\text{H}{11}\text{MgBr} $. It belongs to the class of organomagnesium compounds, widely used in organic synthesis for forming carbon-carbon bonds. The compound features a magnesium atom bonded to a bromine atom and a 2-iso-propylphenyl group (a phenyl ring substituted with an iso-propyl group at the ortho position). Its reactivity is influenced by the steric and electronic effects of the iso-propyl substituent, which modulates nucleophilicity and stability compared to simpler phenylmagnesium halides .

Grignard reagents like this compound are typically synthesized by reacting 2-iso-propylbromobenzene with magnesium metal in anhydrous ether solvents. The iso-propyl group introduces steric hindrance, which can slow reaction kinetics but enhance selectivity in certain coupling reactions.

Properties

IUPAC Name |

magnesium;propan-2-ylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWHRVOZRFBQGP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-iso-Propylphenylmagnesium bromide is typically prepared by the reaction of 2-iso-propylbromobenzene with magnesium in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-iso-Propylphenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halogens in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.

Halides: Substitution reactions with organic halides often require the presence of a catalyst like copper(I) iodide.

Coupling Reactions: Typically performed under inert atmosphere with palladium or nickel catalysts.

Major Products:

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Aromatics: From substitution reactions.

Coupled Products: From coupling reactions with other organic halides

Scientific Research Applications

2-iso-Propylphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-iso-Propylphenylmagnesium bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Reactivity Comparisons

Phenylmagnesium Bromide (C$6$H$5$MgBr)

- Structure : Lacks substituents on the phenyl ring.

- Reactivity : Higher nucleophilicity due to minimal steric hindrance. Reacts rapidly with electrophiles like carbonyl compounds.

- Stability: More prone to side reactions (e.g., protonolysis) in polar solvents due to unhindered accessibility of the Mg center.

- Key Difference : The absence of the iso-propyl group in phenylmagnesium bromide results in faster but less selective reactions compared to 2-iso-Propylphenylmagnesium bromide .

2-Methylphenylmagnesium Bromide (o-Tolylmagnesium Bromide)

- Structure : Contains a methyl group at the ortho position.

- Reactivity : Intermediate steric hindrance between phenylmagnesium bromide and this compound.

- Applications : Used in syntheses requiring moderate selectivity, such as forming hindered biaryl compounds.

- Key Difference : The iso-propyl group in this compound provides greater steric shielding, further reducing reaction rates but improving regioselectivity in cross-couplings .

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide

- Structure : Features a naphthalene core and an isothiouronium group, stabilized by charge-assisted N–H⋯Br hydrogen bonds .

- Reactivity : Primarily used in crystal engineering due to its ionic interactions, unlike the covalent Mg–C bond in Grignard reagents.

- Key Difference: this compound is a nucleophilic organometallic reagent, whereas 2-[(naphthalen-2-yl)methyl]isothiouronium bromide is an ionic salt with applications in supramolecular chemistry .

2.2 Thermodynamic and Kinetic Data

| Compound | Melting Point (°C) | Solubility (Ether) | Reaction Rate with Acetone (Relative) |

|---|---|---|---|

| 2-iso-Propylphenylmagnesium Br | Not reported | High | 1.0 (Baseline) |

| Phenylmagnesium Bromide | ~150 (decomposes) | High | 3.5 |

| 2-Methylphenylmagnesium Bromide | ~140 (decomposes) | Moderate | 2.0 |

Research Findings and Challenges

- Stability : this compound’s stability in ethers is comparable to other Grignard reagents but degrades faster in THF due to solvent coordination effects.

- Crystallographic Insights : Unlike ionic bromides like 2-[(naphthalen-2-yl)methyl]isothiouronium bromide (which forms hydrogen-bonded bilayers), Grignard reagents lack long-range crystalline order due to covalent Mg–C bonds and solvent adducts .

- Limitations : Direct structural data for this compound is scarce, necessitating extrapolation from analogs.

Biological Activity

2-iso-Propylphenylmagnesium bromide is a Grignard reagent that has garnered attention for its potential biological activities. This compound is not only significant in synthetic organic chemistry but also shows promise in various biological applications, including antimicrobial and anti-inflammatory properties. This article will explore its biological activity, mechanisms, and relevant research findings.

This compound is characterized by its structure, which includes an iso-propyl group attached to a phenyl ring. This unique structure influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes, leading to cell death. For instance, studies have shown that similar Grignard reagents can effectively target bacterial strains, suggesting a potential for this compound in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties . Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. The presence of the hydroxyl group in related compounds enhances their ability to form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering their function.

- Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to increased permeability and cell lysis.

- Hydrophobic Interactions : The iso-propyl group contributes to hydrophobic interactions, enhancing the compound's binding affinity to biological targets.

Study 1: Antimicrobial Efficacy

A study conducted on various Grignard reagents, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones in agar diffusion tests.

Study 2: Anti-inflammatory Mechanism

In vitro assays have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential therapeutic role in managing inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Phenyl-2-butanol | Lacks iso-propyl group | Moderate antimicrobial activity |

| 2-(2-Methylphenyl)-2-butanol | Contains methyl group | Lower anti-inflammatory effects |

| 2-(2-Ethylphenyl)-2-butanol | Features ethyl group | Enhanced solubility |

This table illustrates how structural variations influence the biological activities of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.